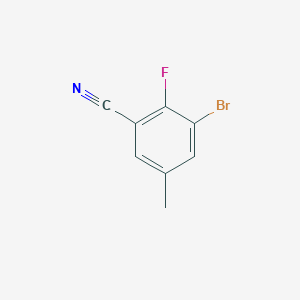

3-Bromo-2-fluoro-5-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-5-methylbenzonitrile consists of a benzene ring substituted with a bromo group, a fluoro group, and a methyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-fluoro-5-methylbenzonitrile include a molecular weight of 214.04 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Facile Synthesis and Halodeboronation Study

A scalable synthesis method for 2-bromo-3-fluorobenzonitrile was developed via NaOMe-catalyzed bromodeboronation, demonstrating the transformation's generality through a series of aryl boronic acids. This synthesis approach provides a foundation for further exploration of halogenated benzonitriles, potentially including compounds like 3-Bromo-2-fluoro-5-methylbenzonitrile (Szumigala et al., 2004).

Herbicide Resistance via Genetic Engineering

Research on bromoxynil (a related compound) resistance in transgenic plants through the expression of a bacterial detoxification gene highlights the potential for modifying plant resistance to specific herbicides. This strategy could be applicable to a wide range of compounds, including 3-Bromo-2-fluoro-5-methylbenzonitrile, for agricultural applications (Stalker et al., 1988).

Microwave-induced Nucleophilic Fluorination

A study on microwave-induced nucleophilic fluorination of meta-halo-3-methylbenzonitrile derivatives (including fluorine, bromine, chlorine, and iodine) offers insights into the reactivity of halogenated benzonitriles. Such research is valuable for understanding the chemical behavior of 3-Bromo-2-fluoro-5-methylbenzonitrile in synthetic applications (Guo et al., 2008).

Biotransformation of Halogenated Aromatic Nitriles

The anaerobic biodegradability of bromoxynil and its transformation product was investigated, providing insight into the environmental fate of halogenated aromatic nitriles. This study suggests potential pathways for the degradation of compounds like 3-Bromo-2-fluoro-5-methylbenzonitrile under various conditions (Knight et al., 2003).

Spectroscopic Investigations and NLO Properties

Vibrational spectroscopic investigations of 3-bromo-5-fluorobenzonitrile and theoretical studies on its nonlinear optical properties shed light on the compound's molecular structure and electronic behavior. Such research can be instrumental in understanding the physical and chemical properties of 3-Bromo-2-fluoro-5-methylbenzonitrile for potential applications in materials science (Jeyavijayan et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGJEXZQSFSJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-5-methylbenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2827270.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2827271.png)

![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine](/img/structure/B2827273.png)

![ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2827276.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827279.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)